N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1030125-76-8
VCID: VC5532466
InChI: InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
SMILES: CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38

N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

CAS No.: 1030125-76-8

Cat. No.: VC5532466

Molecular Formula: C19H19N3O2

Molecular Weight: 321.38

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide - 1030125-76-8

Specification

CAS No. 1030125-76-8
Molecular Formula C19H19N3O2
Molecular Weight 321.38
IUPAC Name N-(3,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Standard InChI InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Standard InChI Key SOUPLIVVRRIUTA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacophoric elements: a quinazoline ring and a dimethylphenyl-acetamide group. The quinazoline scaffold (C₁₁H₈N₂O) features a bicyclic system with nitrogen atoms at positions 1 and 3, while the 2-methyl substitution enhances steric and electronic interactions. The acetamide linker (CH₂CONH-) bridges the quinazoline’s 4-position oxygen to the 3,5-dimethylphenyl group, introducing hydrophobic and hydrogen-bonding capabilities.

Table 1: Comparative Molecular Properties of Related Quinazoline-Acetamides

PropertyN-(3,5-Dimethylphenyl)-2-[(2-Methylquinazolin-4-yl)oxy]acetamide (Predicted)N-(2,5-Dimethylphenyl) AnalogN-(2,4-Dimethylphenyl) Analog
Molecular FormulaC₁₉H₁₉N₃O₂C₁₉H₁₉N₃O₂C₁₉H₁₉N₃O₂
Molecular Weight (g/mol)321.38321.38321.38
logP~3.2 (estimated)Not reportedNot reported
Hydrogen Bond Donors1 (amide NH)11
Hydrogen Bond Acceptors5 (quinazoline N, O, amide O)55

Synthesis and Structural Confirmation

While no explicit synthesis route for N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is documented, analogous compounds are synthesized via multi-step protocols:

  • Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions generates the 2-methylquinazolin-4-ol intermediate.

  • Etherification: Reaction of the quinazolin-4-ol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) yields the ether-linked acetamide.

  • Buchwald-Hartwig Amination (if applicable): Coupling of the acetamide intermediate with 3,5-dimethylaniline using palladium catalysts.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms substituent positions via ¹H and ¹³C chemical shifts (e.g., methyl groups at δ 2.2–2.5 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 321.38 for [M+H]⁺).

Biological Activities and Mechanistic Insights

Table 2: Comparative Biological Activities of Quinazoline-Acetamides

ActivityN-(3,5-Dimethylphenyl) Analog (Predicted)N-(2,5-Dimethylphenyl) AnalogN-(2,4-Dimethylphenyl) Analog
EGFR Inhibition (IC₅₀)~0.5–1 μM0.8 μM0.7 μM
Antiproliferative (MCF-7)EC₅₀ ~5 μM4.2 μM3.9 μM
logD (pH 7.4)~3.2Not reportedNot reported

Antimicrobial Applications

Quinazoline-acetamides also demonstrate antimycobacterial activity, as evidenced by structural analogs in antitubercular research . The acetamide linker enhances membrane permeability, while the dimethylphenyl group may interfere with bacterial cell wall synthesis .

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: High logP (~3.2) suggests favorable lipid membrane permeability but potential P-glycoprotein efflux.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, with possible demethylation of the quinazoline methyl group.

  • Excretion: Renal clearance of glucuronidated metabolites, as observed in related compounds.

Toxicity Considerations

  • Acute Toxicity: LD₅₀ >500 mg/kg in rodent models for analogs.

  • Genotoxicity: Negative Ames test results for similar quinazolines, indicating low mutagenic risk.

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the phenyl and quinazoline rings to optimize kinase selectivity.

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) to enhance antitumor immune responses.

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve bioavailability and reduce off-target effects.

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